molecular formula C12H11N3O3 B1302489 Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate CAS No. 60060-10-8

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

Cat. No. B1302489
CAS RN: 60060-10-8
M. Wt: 245.23 g/mol
InChI Key: JGPXJFJTKJTIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate, also known as 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid ethyl ester, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 197-199°C, and is soluble in water and organic solvents. This compound is used as a starting material for the synthesis of various organic molecules, and has been studied for its potential applications in drug development.

Scientific Research Applications

Ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate has a wide range of applications in scientific research. It has been used in the synthesis of various organic molecules, including biologically active compounds such as quinolones and pyrimidines. It has also been studied for its potential applications in drug development, and has been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory activities.

Mechanism of Action

Target of Action

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate (also known by its CAS number 60060-10-8) is a small molecule with investigational properties Unfortunately, the primary targets of this compound have not been well-characterized

Action Environment

Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Researchers would need to investigate how external conditions impact the compound’s action.

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, it has a wide range of potential applications in scientific research. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very stable and can be easily degraded if exposed to light or heat.

Future Directions

There are a number of potential future directions for the use of ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate. These include further research into its mechanism of action, its potential applications in drug development, and its potential use as an anti-cancer and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as an antioxidant, or its potential use as an antibacterial agent. Finally, further research could be conducted into its potential use as a starting material for the synthesis of other organic molecules.

Synthesis Methods

The synthesis of ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate involves the reaction of Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylic acid with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction yields ethyl Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate(2-pyridinyl)-5-pyrimidinecarboxylate as a white crystalline solid.

properties

IUPAC Name

ethyl 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)8-7-14-10(15-11(8)16)9-5-3-4-6-13-9/h3-7H,2H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXJFJTKJTIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372585
Record name Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-2-(2-pyridinyl)-5-pyrimidinecarboxylate

CAS RN

60060-10-8
Record name Ethyl 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.